![molecular formula C21H19NO3S B11555745 2-{(Z)-[(3-methylphenyl)imino]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B11555745.png)
2-{(Z)-[(3-methylphenyl)imino]methyl}phenyl 4-methylbenzenesulfonate
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Overview
Description
2-[(Z)-[(3-METHYLPHENYL)IMINO]METHYL]PHENYL 4-METHYLBENZENE-1-SULFONATE is an organic compound that belongs to the class of imines and sulfonates. This compound is characterized by the presence of a Schiff base linkage (C=N) and a sulfonate ester group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Z)-[(3-METHYLPHENYL)IMINO]METHYL]PHENYL 4-METHYLBENZENE-1-SULFONATE typically involves the condensation reaction between 3-methylbenzaldehyde and 2-aminophenyl 4-methylbenzenesulfonate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the imine group (C=N) is converted to a carbonyl group (C=O) using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The imine group can be reduced to an amine group (C-NH) using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonate ester group can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed:
Oxidation: Formation of the corresponding carbonyl compound.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-[(Z)-[(3-METHYLPHENYL)IMINO]METHYL]PHENYL 4-METHYLBENZENE-1-SULFONATE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-[(Z)-[(3-METHYLPHENYL)IMINO]METHYL]PHENYL 4-METHYLBENZENE-1-SULFONATE involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. The sulfonate ester group can enhance the solubility and stability of the compound, facilitating its interaction with target molecules.
Comparison with Similar Compounds
- 2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate
- Methyl 2-{(E)-[(4-methylphenyl)iminomethyl]oxy}benzoate
Comparison:
Structural Differences: The presence of different substituents on the aromatic rings and variations in the ester groups.
Chemical Properties: Differences in reactivity and stability due to the nature of the substituents.
Applications: While similar compounds may have overlapping applications, the unique combination of functional groups in 2-[(Z)-[(3-METHYLPHENYL)IMINO]METHYL]PHENYL 4-METHYLBENZENE-1-SULFONATE can provide distinct advantages in specific research areas.
Properties
Molecular Formula |
C21H19NO3S |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
[2-[(3-methylphenyl)iminomethyl]phenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C21H19NO3S/c1-16-10-12-20(13-11-16)26(23,24)25-21-9-4-3-7-18(21)15-22-19-8-5-6-17(2)14-19/h3-15H,1-2H3 |
InChI Key |
XCZJIMDUNSZDQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C=NC3=CC=CC(=C3)C |
Origin of Product |
United States |
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